Orthogonal Reactivity Profile: Dual Bromine and Amino Functionality Enables Sequential Derivatization
3-Bromo-5-methyl-1,2-oxazol-4-amine uniquely combines an aryl bromide (C3) for Pd-catalyzed cross-coupling and a free primary amine (C4) for amidation or reductive amination. In contrast, 3-bromo-5-methylisoxazole (CAS 25741-97-3) lacks the amino group entirely, limiting its utility to single-step functionalization, while 3-amino-5-methylisoxazole (CAS 1072-67-9) lacks the bromine handle for C–C bond formation [1]. This orthogonal reactivity is not available in the isomeric 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9), where the bromine resides at C4 adjacent to the amino group, altering the electronic environment and potentially reducing cross-coupling efficiency [2].
| Evidence Dimension | Number of orthogonal reactive handles |
|---|---|
| Target Compound Data | 2 (Br at C3, NH2 at C4) |
| Comparator Or Baseline | 3-bromo-5-methylisoxazole: 1 (Br only); 3-amino-5-methylisoxazole: 1 (NH2 only) |
| Quantified Difference | Target provides 100% more functional handles |
| Conditions | Synthetic utility assessment |
Why This Matters
Enables multi-step SAR exploration without intermediate purification, reducing synthetic cycle time and material costs.
- [1] ChemSpace. 3-bromo-5-methyl-1,2-oxazol-4-amine (MFCD31794697). chem-space.com (accessed 2026). View Source
- [2] Fisher Scientific. 3-Amino-4-bromo-5-methylisoxazole, 97% (CAS 5819-40-9). www.fishersci.ca (accessed 2026). View Source
